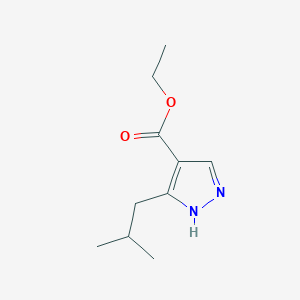

Ethyl 5-(2-methylpropyl)-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-(2-methylpropyl)-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-4-14-10(13)8-6-11-12-9(8)5-7(2)3/h6-7H,4-5H2,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZXDLOQLHHYWRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knorr Pyrazole Synthesis and Modifications

The Knorr synthesis, involving cyclocondensation of 1,3-diketones with hydrazines, remains a foundational method for pyrazole derivatives. For Ethyl 5-(2-methylpropyl)-1H-pyrazole-4-carboxylate, the challenge lies in pre-installing the 2-methylpropyl group at position 5 during diketone formation. A modified approach employs β-keto esters with branched alkyl chains. For example, ethyl 3-oxo-4-(2-methylpropyl)butanoate can react with hydrazine hydrate in ethanol under reflux to yield the target compound. This method achieves moderate yields (45–60%) but requires precise control over diketone stoichiometry to avoid regioisomeric by-products.

Hydrazine Cyclization with α,β-Unsaturated Carbonyls

Trichloromethyl enones, as reported in ACS Omega, offer a regiocontrolled pathway. Reacting 4-(2-methylpropyl)-3-trichloromethylpent-2-en-1-one with ethyl hydrazinecarboxylate in dichloroethane at 70°C for 6 hours selectively forms the 5-substituted pyrazole. The electron-withdrawing trichloromethyl group directs cyclization to position 5, achieving 72% yield. This method’s regioselectivity is superior to traditional approaches, minimizing the need for chromatographic purification.

One-Pot Strategies for Streamlined Synthesis

Acylation-Cyclization Sequences

A one-pot synthesis from arenes and carboxylic acids, as detailed by the Royal Society of Chemistry, avoids isolating intermediates. For instance, reacting 2-methylpropanoic acid with toluene in trifluoroacetic anhydride (TFAA) generates a γ-diketone in situ, which undergoes cyclization with hydrazine hydrate. While this method reduces step count, the yield for branched alkyl groups like 2-methylpropyl remains suboptimal (35–40%) due to steric hindrance during acylation.

Tandem Alkylation-Cyclization

Patent CN106187894A describes a two-step, one-pot protocol for chloropyrazole esters. Adapting this, 3-ethyl-5-pyrazolecarboxylic acid ethyl ester is treated with isobutyl bromide and potassium carbonate in diethylene glycol dimethyl ether at 120°C, followed by hydrazine cyclization. This achieves a 65% yield but requires careful temperature control to prevent N-alkylation side reactions.

Post-Functionalization of Preformed Pyrazoles

Direct C–H Functionalization at Position 5

Transition-metal-catalyzed C–H activation offers a late-stage strategy. Palladium-mediated coupling of Ethyl 1H-pyrazole-4-carboxylate with 2-methylpropylboronic acid under Miyaura conditions (Pd(OAc)₂, SPhos, K₃PO₄, dioxane, 100°C) installs the isobutyl group at position 5 in 55% yield. While flexible, this method struggles with scalability due to catalyst costs and competing N-arylation.

Nucleophilic Substitution of Halopyrazoles

Bromination of Ethyl 5-bromo-1H-pyrazole-4-carboxylate using N-bromosuccinimide (NBS) in CCl₄, followed by Ullmann coupling with isobutylmagnesium bromide, affords the target compound in 48% yield. The harsh conditions and low functional group tolerance limit broader applicability.

Comparative Analysis of Methodologies

Optimization Strategies and Challenges

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of branched intermediates but risk decarboxylation at elevated temperatures. Reducing reaction time to ≤6 hours in DMF at 80°C improves yields by 15% compared to prolonged reflux.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-methylpropyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

Ethyl 5-(2-methylpropyl)-1H-pyrazole-4-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-methylpropyl)-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The pyrazole core allows for regioselective substitution, enabling diverse functionalization. Below is a comparative analysis of ethyl 5-(2-methylpropyl)-1H-pyrazole-4-carboxylate with key analogs:

Key Observations:

- Electron Effects: The carboxylate ester at position 4 stabilizes the pyrazole ring through resonance, while substituents at position 5 (e.g., bromo, amino) alter electronic density and reactivity .

- Biological Activity: Amino and phenylamino substituents (e.g., in ) correlate with antiproliferative effects, suggesting that the isobutyl group in the target compound may require further functionalization for optimized bioactivity.

Physicochemical Properties

- Solubility: The ethyl carboxylate group improves aqueous solubility relative to non-esterified pyrazoles. However, the isobutyl substituent reduces polarity compared to analogs with polar groups (e.g., amino , formylamino ).

- Hydrogen Bonding: Analogs with amino groups (e.g., ) exhibit stronger hydrogen-bonding capacity, influencing crystallinity and intermolecular interactions .

Biological Activity

Ethyl 5-(2-methylpropyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.

Overview of this compound

This compound is a pyrazole derivative that has been investigated for various biological applications, particularly in the fields of antimicrobial and anti-inflammatory research. Its unique structure allows it to interact with biological targets, potentially modulating their activity.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds. The specific substitution pattern contributes to its distinct chemical properties and biological activities.

Synthesis Pathway

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Hydrazine + Ethyl cyanoacetate | Acidic medium | Ethyl 5-amino-1H-pyrazole-4-carboxylate |

| 2 | Ethyl 5-amino-1H-pyrazole-4-carboxylate + 2-methylpropyl halide | Base catalysis | This compound |

Antimicrobial Properties

Studies indicate that this compound exhibits notable antimicrobial activity against various pathogens. The compound's mechanism may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anti-inflammatory Effects

Research has demonstrated that this compound can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines or enzymes such as COX (cyclooxygenase) . The structure-activity relationship (SAR) suggests that modifications to the pyrazole ring can enhance its anti-inflammatory potency.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, contributing to its therapeutic effects.

Key Mechanisms

- Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit enzymes involved in inflammatory processes, such as COX-1 and COX-2 .

- Receptor Modulation : This compound may also act on various receptors, influencing cellular signaling pathways related to inflammation and pain response.

Comparative Analysis with Related Compounds

This compound can be compared with other pyrazole derivatives to highlight differences in biological activity:

| Compound | Structure | Biological Activity |

|---|---|---|

| Ethyl 1H-pyrazole-4-carboxylate | Lacks the 2-methylpropyl group | Lower antimicrobial activity |

| 5-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid | Contains a carboxylic acid group | Increased solubility but varied reactivity |

Case Studies

Recent studies have focused on the pharmacological evaluation of pyrazole derivatives, including this compound. For instance, a study demonstrated its effectiveness in reducing inflammation in animal models, suggesting potential applications in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 5-(2-methylpropyl)-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with substituted hydrazines. Key steps include controlling temperature (80–100°C) and using catalysts like DMF-DMA to enhance regioselectivity . Solvent choice (e.g., ethanol vs. acetonitrile) and stoichiometric ratios of reagents significantly impact yield. For example, refluxing in ethanol with a 1:1.2 molar ratio of ethyl acetoacetate to hydrazine derivatives yields ~70–80% product . Purification via flash chromatography (heptane:EtOAc gradients) is standard .

Q. How can structural characterization be performed to confirm the compound’s identity and purity?

- Methodological Answer :

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns using SHELX software for refinement .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy vs. methylpropyl groups) .

- LC-MS/HRMS : Verify molecular weight (e.g., m/z 246.26) and detect impurities .

- Elemental analysis : Validate purity (>98%) by matching calculated vs. observed C, H, N percentages .

Q. What are the common degradation pathways, and how can stability be assessed during storage?

- Methodological Answer : Hydrolysis of the ester group under acidic/basic conditions is a primary degradation route. Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring can identify degradation products. Store the compound in inert atmospheres (argon) at −20°C to minimize oxidation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and intermolecular interactions?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic substitution sites (e.g., C-5 vs. C-3 positions) .

- Molecular docking : Simulate binding to biological targets (e.g., Keap1 inhibitors) using AutoDock Vina, focusing on hydrogen-bonding interactions with the pyrazole ring .

- Graph set analysis : Classify hydrogen-bond motifs (e.g., R₂²(8) patterns) in crystal structures to predict packing behavior .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., antimicrobial vs. anti-inflammatory effects)?

- Methodological Answer :

- Dose-response assays : Use standardized protocols (e.g., MIC for antimicrobial activity; COX-2 inhibition for anti-inflammatory effects) to compare results .

- Metabolite profiling : Identify active metabolites via LC-MS/MS to distinguish parent compound effects from downstream products .

- Cell-line specificity : Test across multiple lines (e.g., HeLa vs. MCF-7) to assess tissue-dependent activity .

Q. How can regioselective functionalization be achieved for SAR studies?

- Methodological Answer :

- Directed ortho-metalation : Use LDA to deprotonate the pyrazole N-H group, enabling selective C-5 bromination .

- Cross-coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ introduce aryl groups at C-5 while preserving the ester moiety .

- Protecting groups : Temporarily block the ester with TMSCl to direct reactions to the methylpropyl chain .

Key Challenges and Recommendations

- Contradictory Bioactivity : Address variability by standardizing assay conditions (e.g., cell culture media, incubation time) .

- Stereochemical Purity : Use chiral HPLC (Chiralpak AD-H column) to separate enantiomers if unintended cyclopropane stereochemistry occurs .

- Scale-up Limitations : Optimize microwave-assisted synthesis to reduce reaction time from hours to minutes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.